3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole
Description
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their significant biological activities, while piperazine derivatives are widely used in pharmaceuticals due to their diverse therapeutic properties .
Properties
CAS No. |
827326-44-3 |
|---|---|
Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-16-6-5-9-21(17(16)2)24-12-10-23(11-13-24)15-18-14-22-20-8-4-3-7-19(18)20/h3-9,14,22H,10-13,15H2,1-2H3 |
InChI Key |
WPTJQRPJBCUVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine moiety enhances its pharmacokinetic properties, making it a valuable compound for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5-nitro-1H-indole
- 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide .
Uniqueness
The uniqueness of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole lies in its dual functionality, combining the biological activity of indole derivatives with the pharmacokinetic advantages of piperazine derivatives. This makes it a promising candidate for various scientific and medical applications .
Biological Activity
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H25N3
- Molecular Weight : 333.45 g/mol
- CAS Number : 3575353
This compound features a piperazine ring attached to an indole moiety, which is known for its diverse biological properties.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known to enhance binding affinity to these receptors, which may explain the biological activity observed in related compounds.
Key Mechanisms Identified:
- Serotonin Receptor Modulation : Compounds similar to this compound have shown activity at serotonin receptors, particularly 5-HT6 and 5-HT2A receptors, which are implicated in mood regulation and cognitive functions .
- Dopamine Receptor Interaction : The piperazine structure may also facilitate interaction with dopamine receptors, potentially influencing psychotropic effects .
1. Antidepressant Effects
Studies have suggested that derivatives of indole compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways is a primary mechanism through which these effects are mediated.
2. Anti-inflammatory Properties
Research into similar compounds has highlighted anti-inflammatory properties. For instance, derivatives of piperazine have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
3. Anticancer Activity
Preliminary studies indicate that indole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin pathways | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Antidepressant Activity
A study conducted on similar piperazine derivatives demonstrated significant antidepressant effects in the forced swim test model. The results indicated a marked decrease in immobility time, suggesting enhanced mood and reduced depressive behavior .
Case Study: Anti-inflammatory Effects
In vitro studies showed that compounds structurally related to this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
